molecular formula C6H14ClNO2 B2397971 (S)-Ethyl 2-aminobutanoate hydrochloride CAS No. 91462-82-7

(S)-Ethyl 2-aminobutanoate hydrochloride

Cat. No.: B2397971
CAS No.: 91462-82-7
M. Wt: 167.63
InChI Key: SWNBPYRQCHSZSE-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 2-aminobutanoate hydrochloride is a chiral compound with the molecular formula C6H14ClNO2 It is a hydrochloride salt of (S)-ethyl 2-aminobutanoate, which is an ester derivative of 2-aminobutyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-aminobutanoate hydrochloride typically involves the esterification of (S)-2-aminobutyric acid. One common method is to react (S)-2-aminobutyric acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve biotransformation processes. For example, L-threonine can be used as a starting material to produce L-2-aminobutyric acid through biotransformation. This intermediate is then subjected to esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, high optical selectivity, and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters, depending on the reagents used.

Scientific Research Applications

(S)-Ethyl 2-aminobutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-aminobutanoate hydrochloride is primarily related to its role as a chiral intermediate in the synthesis of biologically active compounds. In the case of levetiracetam, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved in its action are specific to the final pharmaceutical product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-aminobutanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl and tert-butyl counterparts. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals.

Properties

IUPAC Name

ethyl (2S)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNBPYRQCHSZSE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.